

a comparative study of LDL-IN-2 and inclisiran

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Compound of Interest		
Compound Name:	LDL-IN-2	
Cat. No.:	B027361	Get Quote

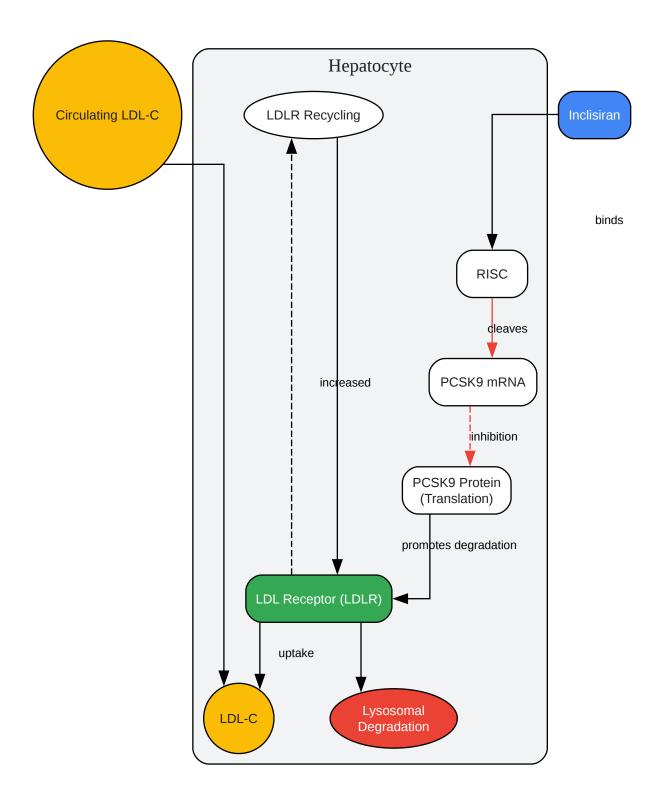
Inclisiran: An Overview

Mechanism of Action:

Inclisiran is a long-acting, synthetic small interfering RNA (siRNA) that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver.[1][2][3] By binding to the RNA-induced silencing complex (RISC), inclisiran mediates the cleavage of PCSK9 mRNA, thereby preventing the translation of the PCSK9 protein.[1][4][5] Reduced levels of PCSK9 protein lead to increased recycling of LDL receptors (LDLR) to the surface of hepatocytes.[1][5] This, in turn, enhances the clearance of circulating low-density lipoprotein cholesterol (LDL-C), resulting in lower plasma LDL-C levels.[1][6]

Signaling Pathway Diagram:





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Caption: Mechanism of action of inclisiran in hepatocytes.

Chemical Structure:



Inclisiran is a chemically modified, double-stranded siRNA. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[7][8] This GalNAc ligand facilitates targeted delivery to hepatocytes by binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[4][7][8] The siRNA molecule itself contains modified nucleotides (2'-deoxy, 2'-fluoro, and 2'-O-methyl) to enhance its stability and reduce off-target effects.[7]

Experimental Data Summary (from Clinical Trials):

A substantial body of evidence from the ORION phase III clinical trial program supports the efficacy and safety of inclisiran.

Parameter	Inclisiran Performance	Source
LDL-C Reduction	Approximately 50% reduction with twice-yearly dosing after an initial and 3-month dose.[9] [10][11][12]	ORION-9, -10, -11
Dosing Frequency	Subcutaneous injection once every 6 months (after initial doses).	ORION Program
Safety Profile	Generally well-tolerated. The most common adverse events are mild to moderate injection-site reactions.[11][12] No evidence of significant liver or renal abnormalities.[9]	ORION Program

Experimental Protocols:

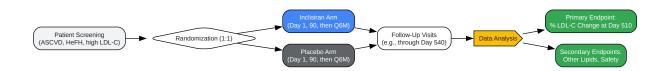
The efficacy and safety of inclisiran have been evaluated in large-scale, randomized, double-blind, placebo-controlled trials. A typical protocol involves:

 Patient Population: Adults with atherosclerotic cardiovascular disease (ASCVD), ASCVD risk equivalents, or heterozygous familial hypercholesterolemia (HeFH) with elevated LDL-C despite maximally tolerated statin therapy.[1]



- Study Design: Participants are randomized to receive either inclisiran or a placebo.
- Dosing Regimen: Subcutaneous injections of inclisiran (e.g., 284 mg) or placebo are administered at day 1, day 90, and then every 6 months.[11]
- Primary Endpoint: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline to a specified time point (e.g., day 510).
- Secondary Endpoints: These often include the time-averaged percentage change in LDL-C, as well as changes in other lipid parameters like total cholesterol, apolipoprotein B, and non-HDL-C.[11]
- Safety Assessment: Monitoring of treatment-emergent adverse events, including injectionsite reactions, and laboratory parameters (e.g., liver and kidney function tests).[11]

Experimental Workflow Diagram:



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Caption: Generalized workflow for a phase III clinical trial of inclisiran.

We hope this information on inclisiran is useful. Please let us know if you would like a comparative analysis with a different specified compound.

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